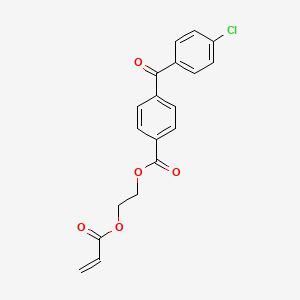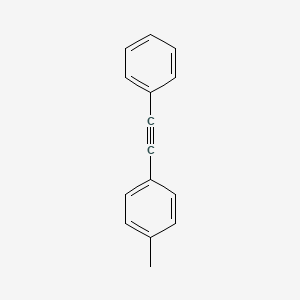
6,8-dimethoxyquinoxalin-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,8-dimethoxyquinoxalin-5-amine is a nitrogen-containing heterocyclic compound. It belongs to the quinoxaline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science . The compound’s structure consists of a quinoxaline core with methoxy groups at the 6th and 8th positions and an amine group at the 5th position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6,8-dimethoxyquinoxalin-5-amine typically involves the condensation of 2,3-diaminophenazine with appropriate methoxy-substituted benzene derivatives. One common method includes the reaction of 2,3-diaminophenazine with 2,5-dimethoxybenzaldehyde under acidic conditions to form the desired quinoxaline derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions: 6,8-dimethoxyquinoxalin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-5,8-dione derivatives.
Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are used under basic conditions.
Major Products:
Oxidation: Quinoxaline-5,8-dione derivatives.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6,8-dimethoxyquinoxalin-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 6,8-dimethoxyquinoxalin-5-amine involves its interaction with various molecular targets. In biological systems, it can inhibit the activity of certain enzymes and interfere with DNA replication, leading to its antibacterial and anticancer effects. The compound’s methoxy groups and amine functionality play crucial roles in its binding to target molecules and subsequent biological activity .
Vergleich Mit ähnlichen Verbindungen
Quinoxaline: The parent compound with a similar core structure but without the methoxy and amine substitutions.
6,7-Dimethoxyquinoxaline: Similar structure but with methoxy groups at different positions.
5,8-Dimethoxyquinoxaline: Similar structure but with methoxy groups at the 5th and 8th positions.
Uniqueness: 6,8-dimethoxyquinoxalin-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methoxy groups at the 6th and 8th positions and an amine group at the 5th position enhances its reactivity and potential for various applications compared to other quinoxaline derivatives .
Eigenschaften
CAS-Nummer |
73855-41-1 |
|---|---|
Molekularformel |
C10H11N3O2 |
Molekulargewicht |
205.21 g/mol |
IUPAC-Name |
6,8-dimethoxyquinoxalin-5-amine |
InChI |
InChI=1S/C10H11N3O2/c1-14-6-5-7(15-2)9-10(8(6)11)13-4-3-12-9/h3-5H,11H2,1-2H3 |
InChI-Schlüssel |
XLOUZFFHFOSMSG-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C2=NC=CN=C12)N)OC |
Kanonische SMILES |
COC1=CC(=C(C2=NC=CN=C12)N)OC |
Key on ui other cas no. |
73855-41-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]phenol hydrochloride](/img/structure/B1622908.png)




